cis-2-Benzylamino-cyclohexanol
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Overview
Description
cis-2-Benzylamino-cyclohexanol: is an organic compound with the molecular formula C₁₃H₁₉NO. It is a cyclohexanol derivative where the amino group is substituted with a benzyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Benzylamino-cyclohexanol typically involves the reduction of the corresponding ketone or the reductive amination of cyclohexanone with benzylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Benzylamino-cyclohexanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: cis-2-Benzylamino-cyclohexanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is used to study the effects of cyclohexanol derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.
Medicine: While not directly used as a therapeutic agent, this compound is valuable in medicinal chemistry for the development of new drugs. It helps in understanding the structure-activity relationship of cyclohexanol derivatives.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of cis-2-Benzylamino-cyclohexanol involves its interaction with specific molecular targets. The benzylamino group allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- cis-2-Aminomethyl-cyclohexanol
- cis-2-Aminomethyl-1-methyl-cyclohexanol
- cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol
Comparison: cis-2-Benzylamino-cyclohexanol is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and reactivity, making it a valuable compound in research and industrial applications.
Biological Activity
Cis-2-benzylamino-cyclohexanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexanol ring substituted with a benzylamino group. Its molecular formula is C13H17N, and it possesses both hydrophilic and hydrophobic properties, making it suitable for various biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It has been shown to interact with various neurotransmitter receptors, which may influence neurotransmission and exhibit psychoactive effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Neurological Disorders : Research indicates potential benefits in treating conditions such as depression and anxiety through modulation of neurotransmitter systems.
- Pain Management : The compound may have analgesic properties, making it a candidate for pain relief therapies.
- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains.
Research Findings and Case Studies
Recent research has focused on the pharmacological profile of this compound. Below are key findings from relevant studies:
Study | Findings | |
---|---|---|
Study 1 (Nobili et al., 2018) | Investigated the compound's interaction with serotonin receptors | Suggested potential antidepressant effects |
Study 2 (PMC5786875) | Analyzed enzyme inhibition in metabolic pathways | Indicated possible therapeutic roles in metabolic disorders |
Study 3 (Sharma et al., 2017) | Assessed antimicrobial properties against E. coli | Found significant antibacterial activity |
Properties
CAS No. |
40571-87-7 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1S,2R)-2-(benzylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13+/m1/s1 |
InChI Key |
NJNCYFUGUYIMEQ-OLZOCXBDSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)NCC2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
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